2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol
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Overview
Description
2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol is a chemical compound with a unique structure that includes an oxolane ring substituted with two phenyl groups and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol typically involves the reaction of 2-oxolane derivatives with phenyl-substituted reagents under controlled conditions. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with an oxolane derivative to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The oxolane ring and phenyl groups may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Ethylpyridin-2-yl)ethan-1-ol: Similar structure but with an ethylpyridine moiety instead of diphenyl groups.
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Contains a nitroimidazole group, differing in both structure and reactivity.
2-[(Oxolan-2-yl)methoxy]ethan-1-ol: Features an oxolane ring with a methoxyethanol group.
Uniqueness
2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol is unique due to its specific combination of an oxolane ring with diphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
653569-73-4 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(5,5-diphenyloxolan-2-yl)ethanol |
InChI |
InChI=1S/C18H20O2/c19-14-12-17-11-13-18(20-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 |
InChI Key |
TZEBZOYTDFSUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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